molecular formula C9H10N2O3 B12121720 2-Propanamidopyridine-3-carboxylic acid

2-Propanamidopyridine-3-carboxylic acid

Cat. No.: B12121720
M. Wt: 194.19 g/mol
InChI Key: VFYOXTYOLLDBRP-UHFFFAOYSA-N
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Description

2-Propanamidopyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by the presence of a carboxyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanamidopyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a carboxylic acid derivative under appropriate conditions. For instance, the reaction of 2-aminopyridine with propanoyl chloride in the presence of a base such as pyridine can yield the desired product. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propanamidopyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Propanamidopyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propanamidopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid:

    Pyridine-3-carboxylic acid:

    Pyridine-4-carboxylic acid: Also called isonicotinic acid, with the carboxyl group at the 4-position.

Uniqueness

2-Propanamidopyridine-3-carboxylic acid is unique due to the presence of both an amide and a carboxyl group on the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other pyridinecarboxylic acids may not fulfill.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(propanoylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-2-7(12)11-8-6(9(13)14)4-3-5-10-8/h3-5H,2H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

VFYOXTYOLLDBRP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC=N1)C(=O)O

Origin of Product

United States

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